1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione

Catalog No.
S3087408
CAS No.
27036-51-7
M.F
C17H16N2O2
M. Wt
280.327
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione

CAS Number

27036-51-7

Product Name

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione

IUPAC Name

3-anilino-1-benzylpyrrolidine-2,5-dione

Molecular Formula

C17H16N2O2

Molecular Weight

280.327

InChI

InChI=1S/C17H16N2O2/c20-16-11-15(18-14-9-5-2-6-10-14)17(21)19(16)12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2

InChI Key

QEDXKLRXKMRXLQ-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=CC=C3

solubility

soluble

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione serves as a versatile scaffold in the design of biologically active compounds due to its pyrrolidine ring structure .

Methods of Application: Researchers utilize synthetic organic chemistry techniques to modify the pyrrolidine scaffold, aiming to enhance its interaction with biological targets. This involves various chemical reactions to introduce different substituents on the pyrrolidine ring.

Results Summary: The modifications on the pyrrolidine ring have led to the discovery of compounds with significant biological activity. The stereochemistry of the pyrrolidine ring plays a crucial role in the binding affinity and selectivity towards biological targets.

Application in Drug Discovery

Scientific Field: Drug Discovery

Application Summary: The compound is used in early-stage drug discovery as a building block for the synthesis of potential therapeutic agents .

Methods of Application: It is incorporated into larger molecules through reactions like amide bond formation, which is a common linkage in pharmaceuticals. The compound’s reactivity and structural features make it suitable for creating diverse libraries of drug-like molecules.

Application in Material Science

Scientific Field: Material Science

Application Summary: The pyrrolidine derivative is explored for its potential in creating new materials with unique properties, such as enhanced durability or conductivity .

Methods of Application: Material scientists may incorporate the compound into polymers or other materials to study the effects on the material’s properties. This can involve complex polymerization techniques and precise control over reaction conditions.

Results Summary: The incorporation of the pyrrolidine derivative into materials has shown promise in altering physical properties, though detailed quantitative results are often kept confidential within research institutions or companies.

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: This compound can be used as a standard or reagent in analytical methods to quantify or identify other substances .

Methods of Application: It may be used in chromatography, mass spectrometry, or other analytical techniques as part of the calibration process or as a reactant that produces a measurable response.

Results Summary: The use of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione in analytical chemistry has improved the accuracy and reliability of various analytical methods.

Application in Chemical Synthesis

Scientific Field: Chemical Synthesis

Application Summary: The compound is a valuable intermediate in the synthesis of complex organic molecules .

Methods of Application: Chemists employ it in multi-step synthesis routes, where it undergoes transformations such as reduction, alkylation, or acylation to yield the desired final products.

Results Summary: The versatility of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione in chemical synthesis has been demonstrated in the successful synthesis of numerous target molecules.

Application in Life Science Research

Scientific Field: Life Science Research

Application Summary: Researchers in life sciences use this compound to study biological processes and disease mechanisms .

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring with a dione structure. Its molecular formula is C16H16N2O2C_{16}H_{16}N_2O_2. This compound is characterized by its unique arrangement of functional groups, including a benzyl group and a phenylamino moiety, which contribute to its potential biological activities. The compound has garnered attention in medicinal chemistry due to its diverse applications and interactions with biological systems.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially introducing additional functional groups.
  • Reduction: Reduction reactions can occur with reagents like lithium aluminum hydride, modifying the oxidation state and possibly altering biological activity.
  • Substitution: Nucleophilic substitution reactions may take place at the phenylamino group using alkyl halides, leading to various derivatives depending on the conditions applied.

The biological activity of 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione has been explored extensively. It has shown potential anticonvulsant properties, particularly in models of seizure activity. The compound interacts with carbonic anhydrase isoenzymes, which play a crucial role in physiological processes such as fluid balance and respiration. Its mechanism of action may involve inhibition of these enzymes, leading to significant physiological effects .

Mechanism of Action

The compound's effects are mediated through specific binding interactions with biomolecules. It can modulate enzyme activity by binding to active sites or influencing gene expression via interactions with transcription factors.

The synthesis of 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common method includes:

  • Formation of Maleanilic Acid: Acylation of aniline with maleic anhydride.
  • Michael Addition: The resulting maleanilic acid undergoes a Michael addition with benzylamine.
  • Cyclization: The final cyclization step yields the target compound.

This synthetic route allows for the introduction of various substituents, enhancing the compound's versatility in medicinal applications .

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione has several applications in medicinal chemistry:

  • Anticonvulsant Research: Investigated for its potential use in treating epilepsy and other seizure disorders.
  • Building Block in Organic Synthesis: Utilized as a versatile intermediate for synthesizing other biologically active compounds .
  • Pharmaceutical Development: Explored for its therapeutic properties in various disease models.

Studies have demonstrated that 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione interacts with various enzymes and proteins, influencing their activity. For instance, its interaction with carbonic anhydrase isoenzymes suggests potential applications in managing conditions related to fluid regulation and respiratory function .

Several compounds share structural similarities with 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione. These include:

Compound NameStructureBiological Activity
EthosuximidePyrrolidine derivativeAntiepileptic
3-Aminopyrrolidine-2,5-dionePyrrolidine derivativeAnticonvulsant
1-Cyclopentyl-3-(4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dioneFunctionalized pyrrolidineProtein binding studies

Uniqueness

1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione stands out due to its specific combination of functional groups that may confer distinct biological activities compared to other pyrrolidine derivatives. Its structure allows for diverse chemical transformations and potential therapeutic applications that are not present in structurally similar compounds.

The synthesis of 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione emerged from mid-20th-century efforts to functionalize cyclic imides for pharmaceutical applications. While its exact discovery date remains unclear, its CAS registry number (27036-51-7) suggests formal characterization in the 1960s–1970s, coinciding with advancements in heterocyclic chemistry. Early studies focused on modifying pyrrolidine-2,5-dione (also known as maleimide) to enhance bioactivity. The introduction of benzyl and phenylamino groups aimed to improve solubility and target affinity, leveraging the aromatic rings’ π-π stacking capabilities.

Key milestones include:

  • 1960s–1970s: Development of maleimide derivatives as anticonvulsants and enzyme inhibitors.
  • 1980s: Structural optimization of pyrrolidine-2,5-dione derivatives for kinase inhibition, inspired by bisindolylmaleimides like arcyriarubin A.
  • 2000s–Present: Application in high-throughput screening for neurodegenerative disease therapeutics.

Traditional Synthetic Routes

Traditional approaches to synthesizing 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione often involve cyclocondensation reactions between maleic anhydride derivatives and substituted amines. A seminal method reported by Gharpure et al. (2017) utilizes L-malic acid and benzylamine under reflux in para-xylene, achieving an 87% yield [1]. This two-step protocol begins with the formation of a maleamic acid intermediate, followed by intramolecular cyclization via dehydration (Figure 1).

An alternative route involves reacting maleic anhydride with aniline derivatives to form (Z)-4-oxo-4-(phenylamino)but-2-enoic acid intermediates, which undergo cyclization using thionyl chloride (SOCl₂) to yield the pyrrolidine-2,5-dione core [6]. While effective, these methods often require harsh conditions, such as high temperatures and stoichiometric acid catalysts, limiting their suitability for sensitive substrates.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, though not explicitly documented for this compound, offers promise for solvent-free preparation. Ball-milling techniques could facilitate the reaction between solid maleic anhydride and phenylamino-benzyl precursors, leveraging mechanical force to overcome kinetic barriers. Preliminary studies on analogous pyrrolidine-2,5-diones suggest that milling at 30 Hz for 2–4 hours with a catalytic amount of silica gel achieves cyclization yields comparable to traditional methods [6]. This approach minimizes waste and eliminates volatile organic solvents, aligning with sustainable chemistry principles.

Green Chemistry Protocols

Recent efforts have focused on replacing hazardous solvents like para-xylene [1] with eco-friendly alternatives. Microwave-assisted synthesis in aqueous ethanol (50% v/v) at 120°C for 20 minutes reduces reaction times by 70% while maintaining yields above 80% [6]. Additionally, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as dual solvents and catalysts, enabling cyclization at ambient temperatures [6]. These protocols significantly reduce energy consumption and improve atom economy.

Stereoselective Synthesis Methods

The stereogenic centers in 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione necessitate enantioselective strategies. Asymmetric Morita–Baylis–Hillman (MBH) reactions using chiral β-isocupreidine catalysts induce up to 95% enantiomeric excess (ee) during the formation of key intermediates [6]. Subsequent reductive amination with sodium cyanoborohydride (NaBH₃CN) preserves stereochemistry, yielding optically pure products. Computational modeling confirms that steric effects from the benzyl and phenyl groups dictate the preferential formation of the (3R)-configuration [6].

Novel Catalytic Approaches

Palladium-catalyzed cross-coupling reactions enable modular functionalization of the pyrrolidine core. Suzuki-Miyaura coupling between brominated pyrrolidine-2,5-diones and phenylboronic acids introduces aryl groups at the 1-position with >90% efficiency [6]. Organocatalysts, such as thiourea derivatives, facilitate Michael additions between maleimides and benzylamine derivatives under mild conditions, achieving turnover frequencies (TOFs) of 500 h⁻¹ [2]. These methods enhance versatility in derivatization while maintaining low catalyst loadings (0.5–2 mol%).

Michael Addition Reaction Optimization

The Michael addition of benzylamine to maleimide precursors is critical for constructing the 3-(phenylamino) moiety. Kinetic studies reveal that polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction 3-fold compared to toluene, attributed to enhanced nucleophilicity of the amine [5]. Catalytic bases, such as triethylamine (Et₃N), optimize regioselectivity by deprotonating the maleimide carbonyl, favoring 1,4-addition over competing pathways. At 60°C, this method achieves >95% conversion within 1 hour, with a 15:1 preference for the desired regioisomer [5].

Quantitative Structure-Activity Relationship studies have provided robust mathematical models for predicting the biological activity of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione derivatives based on their structural and physicochemical properties. These models enable rational drug design and optimization of lead compounds [20].

Linear QSAR models developed using heuristic methods have achieved correlation coefficients of 0.93, demonstrating strong predictive capability for antibacterial activity against various bacterial strains. These models typically incorporate topological and electronic descriptors that capture the essential features influencing biological activity. The models identify key structural parameters such as molecular volume, electronic charge distribution, and hydrophobic character as primary determinants of activity [20].

Nonlinear QSAR models employing gene expression programming have achieved even higher correlation coefficients of 0.94, indicating superior predictive performance for complex structure-activity relationships. These models can capture nonlinear relationships between structural features and biological activity, providing more accurate predictions for diverse chemical modifications. The nonlinear models often incorporate shape descriptors and charge distribution parameters that better represent the three-dimensional nature of molecular interactions [21].

Comparative molecular field analysis models have been developed with correlation coefficients ranging from 0.81 to 0.97, depending on the specific biological endpoint and dataset composition. These models utilize steric and electrostatic field descriptors to predict activity based on three-dimensional molecular properties. The CoMFA models provide valuable insights into the spatial requirements for optimal activity and identify regions where structural modifications can enhance or diminish biological effects [22].

Comparative molecular similarity indices analysis models have achieved correlation coefficients between 0.88 and 0.95, incorporating hydrophobic and hydrogen bonding descriptors in addition to steric and electrostatic fields. These models provide comprehensive understanding of the molecular interactions responsible for biological activity and guide the design of compounds with improved selectivity profiles [22].

The descriptors most frequently identified as significant in QSAR models include molecular volume, electronic charge distribution, hydrophobicity parameters, and hydrogen bonding capacity. Topological descriptors such as connectivity indices and molecular branching patterns also contribute significantly to model performance. The combination of multiple descriptor types typically provides the most robust and predictive models [23].

Model TypeCorrelation Coefficient (R²)Key Descriptors
Linear QSAR (HM)0.93Topological, electronic
Nonlinear QSAR (GEP)0.94Shape, charge distribution
CoMFA model0.81-0.97Steric, electrostatic fields
CoMSIA model0.88-0.95Hydrophobic, H-bond properties
Pharmacophore modelNot specifiedPharmacophoric features
Molecular dockingVariableBinding energy calculations

The validation of QSAR models through cross-validation techniques and external test sets has confirmed their reliability and predictive capability. Leave-one-out cross-validation typically yields correlation coefficients above 0.85, indicating robust internal consistency. External validation using independent test sets demonstrates the models' ability to predict activity for compounds not included in the training set [20].

Biological TargetIC50 Range (μM)Key Structural RequirementsMechanism of Action
Aromatase (CYP19A1)20-30Phenyl substitution at position 3Competitive inhibition
Carbonic Anhydrase10-40Chloro-substituted aromaticsActive site binding
Sodium Channels15-50Electron-withdrawing groupsChannel modulation
GABA Receptors25-75Lipophilic substituentsAllosteric modulation
Matrix Metalloproteinases0.5-2.0Butterfly-like conformationZinc coordination
Cyclin-Dependent Kinase 51-5ATP-binding site complementarityATP competitive

XLogP3

2.5

Dates

Last modified: 08-18-2023

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